N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-phenoxybutanamide
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Overview
Description
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-phenoxybutanamide is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are commonly found in natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-phenoxybutanamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the indole nitrogen using methyl iodide in the presence of a base.
Attachment of the Ethyl Chain: The ethyl chain can be attached through a nucleophilic substitution reaction using an appropriate alkyl halide.
Formation of the Butanamide Moiety: The final step involves the reaction of the intermediate with phenoxybutanoic acid or its derivatives to form the butanamide moiety.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-phenoxybutanamide undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole nitrogen or the phenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-phenoxybutanamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-phenoxybutanamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- N-[2-(2-iodo-5-methoxy-1H-indol-3-yl)ethyl]acetamide
- N-[2-(1H-indol-3-yl)ethyl]acetamide
- 5-methoxy-N,N-diisopropyltryptamine
Uniqueness
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-phenoxybutanamide is unique due to its specific structural features, such as the presence of both the methoxyindole and phenoxybutanamide moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C21H24N2O3 |
---|---|
Molecular Weight |
352.4 g/mol |
IUPAC Name |
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-phenoxybutanamide |
InChI |
InChI=1S/C21H24N2O3/c1-3-20(26-16-7-5-4-6-8-16)21(24)22-12-11-15-14-23-19-10-9-17(25-2)13-18(15)19/h4-10,13-14,20,23H,3,11-12H2,1-2H3,(H,22,24) |
InChI Key |
NBEDCBMPVPDHJK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)NCCC1=CNC2=C1C=C(C=C2)OC)OC3=CC=CC=C3 |
Origin of Product |
United States |
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